Val-Phe

説明

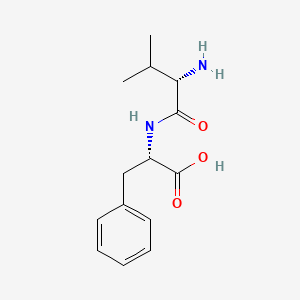

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNDXQBALKCYSZ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959966 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-92-1 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Val-Phe Dipeptide

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of the dipeptide Valyl-Phenylalanine (this compound).

Core Chemical Structure and Identifiers

This compound is a dipeptide formed from the amino acids L-valine and L-phenylalanine through a peptide bond.[1] The valine residue constitutes the N-terminus, and the phenylalanine residue forms the C-terminus.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |

| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N | [1] |

| CAS Number | 3918-92-1 | [1] |

| PubChem CID | 6993120 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for its potential applications in drug development.

Table 2: Physicochemical Data for this compound

| Property | Value | Remarks | Reference |

| Molecular Weight | 264.32 g/mol | Computed | [1] |

| Monoisotopic Mass | 264.14739250 Da | Computed | [1] |

| Physical Description | Solid | Experimental | [2] |

| logP | -0.84 | Extrapolated | [2] |

| Isoelectric Point (pI) | ~5.6 | Calculated* | |

| Specific Rotation | Not available | Experimental data not found |

*The isoelectric point (pI) is calculated based on the pKa values of the terminal amino group (~9.6) and the terminal carboxyl group (~1.8). As a neutral dipeptide without an ionizable side chain, the pI is the average of these two pKa values.[3][4][5]

Experimental Data: Spectrometry

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Precursor Ion | Key Fragment Ions (m/z) | Instrument | Reference |

| MS/MS | [M+H]⁺ | 120.080658, 72.08091, 166.08638 | Maxis II HD Q-TOF Bruker | [1] |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Val α-CH | ~4.0-4.2 | ~60-62 |

| Val β-CH | ~2.1-2.3 | ~30-32 |

| Val γ-CH₃ | ~0.9-1.0 | ~18-20 |

| Phe α-CH | ~4.5-4.7 | ~55-57 |

| Phe β-CH₂ | ~2.9-3.2 | ~37-39 |

| Phe Aromatic CH | ~7.1-7.3 | ~127-130 |

| Phe Aromatic C (quat) | - | ~136-138 |

| Val C=O | - | ~172-174 |

| Phe C=O | - | ~174-176 |

Experimental Protocols

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Valine Coupling:

-

Dissolve Fmoc-Val-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a ninhydrin (B49086) test.

-

-

Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet.

-

Wash the pellet with cold diethyl ether.

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.

Biological Significance and Signaling Pathways

Dipeptides like this compound are the products of protein degradation and are involved in various cellular processes, including nutrient signaling and cell defense.[11][12] One of the primary pathways generating dipeptides is the Ubiquitin-Proteasome Pathway.

This pathway is a major mechanism for the degradation of cellular proteins, thereby regulating a wide range of cellular processes.[13][14][15] The degradation of ubiquitinated proteins by the proteasome results in the generation of small peptides, including dipeptides, which can then be further hydrolyzed into amino acids.[13][16]

References

- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. Peptide trafficking and translocation across membranes in cellular signaling and self-defense strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Proteasome - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 16. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Valyl-phenylalanine: A Physicochemical Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Physicochemical Properties of the Dipeptide Valyl-phenylalanine

Valyl-phenylalanine (Val-Phe) is a dipeptide composed of the amino acids valine and phenylalanine.[1][2] As a product of protein catabolism or incomplete protein digestion, it is an endogenous metabolite found in various biological systems.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is fundamental for applications ranging from peptide-based drug design to metabolomics and nutritional science. This guide provides a detailed overview of these core properties, methodologies for their determination, and a workflow for experimental analysis.

Core Physicochemical Properties

The physicochemical characteristics of Valyl-phenylalanine dictate its behavior in biological and experimental systems, influencing its solubility, absorption, and interaction with other molecules. The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀N₂O₃ | ChemScene[3], PubChem[1] |

| Molecular Weight | 264.32 g/mol | ChemScene[3], PubChem[1] |

| CAS Number | 3918-92-1 (L-Valyl-L-phenylalanine) | ChemScene[3], PubChem[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Water Solubility | ≥ 160 mg/mL (605.33 mM) | ChemicalBook[4] |

| Predicted: 1.11 g/L | Human Metabolome Database[5], FooDB[6] | |

| LogP (Octanol-Water) | Experimental: -0.84 | PubChem[1], Human Metabolome Database[5] |

| Computed: 0.7818 | ChemScene[3] | |

| Computed: -2.2 | PubChem[1] | |

| pKa (Strongest Acidic) | Predicted: 3.9 | Human Metabolome Database[5], FooDB[6] |

| pKa (Strongest Basic) | Predicted: 8.51 | Human Metabolome Database[5], FooDB[6] |

| Polar Surface Area | 92.42 Ų | ChemScene[3], Human Metabolome Database[5] |

| Hydrogen Bond Donors | 3 | ChemScene[3], Human Metabolome Database[5] |

| Hydrogen Bond Acceptors | 3 (ChemScene), 4 (HMDB) | ChemScene[3], Human Metabolome Database[5] |

| Rotatable Bonds | 6 | ChemScene[3], Human Metabolome Database[5] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of the physicochemical properties of dipeptides like Valyl-phenylalanine is crucial. Below are detailed methodologies for key experimental procedures.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of Valyl-phenylalanine in an aqueous medium (e.g., water or a specific buffer).

Materials:

-

Valyl-phenylalanine solid

-

Solvent of choice (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid Valyl-phenylalanine to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired aqueous solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] Subsequently, centrifuge the samples to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved solid.

-

Quantification: Prepare a series of standard solutions of Valyl-phenylalanine of known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the chromatogram of the filtered sample to determine its concentration, which represents the solubility of Valyl-phenylalanine under the tested conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups.[3][4]

Objective: To determine the pKa values of the α-carboxyl and α-amino groups of Valyl-phenylalanine.

Materials:

-

Valyl-phenylalanine

-

Ultrapure water

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH, carbonate-free)

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of Valyl-phenylalanine in a known volume of ultrapure water to create a solution of known concentration (e.g., 10 mM).

-

Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 2.0) by adding the standardized HCl solution. This ensures that both the carboxyl and amino groups are fully protonated.

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise increments of the standardized NaOH solution from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.[3]

-

Endpoint: Continue the titration until the pH reaches a high value (e.g., pH 12), ensuring all ionizable groups have been deprotonated.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely determined by calculating the first or second derivative of the titration curve.[3]

LogP Determination (Reversed-Phase HPLC)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) by correlating the compound's retention time with that of known standards.[8]

Objective: To estimate the LogP of Valyl-phenylalanine.

Materials:

-

Valyl-phenylalanine

-

A set of standard compounds with known LogP values

-

RP-HPLC system with a C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile)

-

UV-Vis detector

Procedure:

-

Standard Preparation: Prepare solutions of the standard compounds and Valyl-phenylalanine in the mobile phase.

-

Chromatographic Analysis: Inject each standard compound onto the RP-HPLC column and measure its retention time (t_R) under isocratic conditions (a constant mobile phase composition). Also, determine the column dead time (t_0) by injecting a non-retained compound.

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. This should yield a linear relationship.

-

LogP Determination of this compound: Inject the Valyl-phenylalanine sample and determine its log k value under the same chromatographic conditions.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of Valyl-phenylalanine from its measured log k value.

Biological Context and Significance

While Valyl-phenylalanine itself does not have a widely characterized signaling pathway, its constituent amino acids are biologically crucial. L-Phenylalanine is a precursor for the synthesis of tyrosine and catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine.[9] Both L-Valine and L-Phenylalanine have been shown to influence cellular signaling related to protein synthesis, such as the mTOR pathway in bovine mammary epithelial cells.[10][11] The properties of the dipeptide, therefore, are of significant interest in studies of nutrition, metabolism, and peptide transport, as it represents a key intermediate in the breakdown and utilization of dietary protein.

References

- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Valylphenylalanine (HMDB0029134) [hmdb.ca]

- 3. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine - Wikipedia [en.wikipedia.org]

- 10. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Val-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Val-Phe, composed of the amino acids valine and phenylalanine, has emerged as a molecule of significant interest in the fields of biochemistry and pharmacology. Initially identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), its biological activities are now understood to extend to other regulatory pathways, suggesting a broader therapeutic potential. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented biological function of this compound is its ability to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation.

Quantitative Data: ACE Inhibitory Activity

This compound has demonstrated potent ACE inhibitory activity in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Dipeptide | IC50 (µM) for ACE Inhibition | Source |

| This compound | 9.2 | [1] |

| Ala-Val-Phe | More potent than this compound after hydrolysis | [2] |

Mechanism of Action and Signaling Pathway

ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is central to the management of hypertension.

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to determine the ACE inhibitory activity of peptides like this compound is a spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

This compound

-

Borate (B1201080) buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 20 µL of the this compound solution (at various concentrations) with 30 µL of ACE solution (0.04 U/mL in borate buffer).

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C.

-

Substrate Addition: Add 50 µL of HHL solution (5 mM in borate buffer) to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate to extract the hippuric acid produced. Vortex vigorously and then centrifuge.

-

Evaporation and Reconstitution: Transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in deionized water.

-

Measurement: Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound has also been investigated for its potential to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion.

Quantitative Data: DPP-IV Inhibitory Activity

While specific IC50 values for this compound are not as widely reported as for ACE, studies on related peptides suggest its potential as a DPP-IV inhibitor.

| Dipeptide | IC50 (µM) for DPP-IV Inhibition | Source |

| This compound | Data not consistently available | - |

| Trp-Val | Inhibits DPP-IV | [3] |

Mechanism of Action and Signaling Pathway

By inhibiting DPP-IV, this compound can increase the levels of active incretins like glucagon-like peptide-1 (GLP-1). This leads to enhanced glucose-dependent insulin secretion, making DPP-IV inhibitors a therapeutic target for type 2 diabetes.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A fluorometric assay is commonly used to screen for DPP-IV inhibitors.

Materials:

-

Human recombinant DPP-IV

-

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

-

This compound

-

Tris-HCl buffer (pH 8.0)

-

Fluorometer

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the this compound solution (at various concentrations) with the DPP-IV enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculation: The percentage of DPP-IV inhibition is calculated based on the reduction in fluorescence compared to the control.

Antioxidant and Anti-inflammatory Potential

Peptides containing hydrophobic amino acids like valine and phenylalanine have been noted for their potential antioxidant and anti-inflammatory properties. While specific quantitative data for this compound is limited, the general mechanisms are outlined below.

Potential Antioxidant Mechanism

This compound may exert antioxidant effects by scavenging free radicals and chelating pro-oxidative metal ions. The aromatic ring of phenylalanine can donate a hydrogen atom to stabilize free radicals.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of peptides are often associated with the modulation of inflammatory signaling pathways such as the NF-κB and MAPK pathways. By inhibiting these pathways, peptides can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators like nitric oxide (NO).

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant):

-

Prepare a methanolic solution of DPPH.

-

Mix the this compound solution with the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the decrease in absorbance at 517 nm.

Nitric Oxide Inhibition Assay (Anti-inflammatory):

-

Culture macrophages (e.g., RAW 264.7 cells).

-

Pre-treat cells with this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

-

Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.

The dipeptide this compound exhibits a range of biological functions, with its ACE inhibitory activity being the most robustly characterized. Its potential as a DPP-IV inhibitor and as an antioxidant and anti-inflammatory agent warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this promising dipeptide. Future studies should focus on elucidating the precise molecular mechanisms and in vivo efficacy of this compound in these less-explored biological roles.

References

Val-Phe synthesis pathway in organisms

An In-depth Technical Guide on the Synthesis of Val-Phe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the dipeptide this compound (Valyl-Phenylalanine), covering the biosynthetic pathways of its constituent amino acids, valine and phenylalanine, and the methodologies for their subsequent ligation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

The formation of the this compound dipeptide is fundamentally reliant on the cellular availability of its constituent amino acids, L-valine and L-phenylalanine. These amino acids are synthesized through distinct and highly regulated metabolic pathways.

L-Valine Biosynthesis

The biosynthesis of L-valine, a branched-chain amino acid, begins with pyruvate (B1213749), a central metabolite in glycolysis. The pathway involves a series of four enzymatic reactions.[1]

Key Enzymes and Intermediates in L-Valine Biosynthesis

| Step | Enzyme | Gene(s) (in E. coli) | Substrate(s) | Product(s) | Cofactor(s) |

| 1 | Acetohydroxyacid synthase (AHAS) | ilvB, ilvN | 2 Pyruvate | 2-Acetolactate (B3167203) | TPP, FAD |

| 2 | Acetohydroxyacid isomeroreductase (AHAIR) | ilvC | 2-Acetolactate | 2,3-Dihydroxy-isovalerate | NADPH, Mg²⁺ |

| 3 | Dihydroxyacid dehydratase (DHAD) | ilvD | 2,3-Dihydroxy-isovalerate | 2-Ketoisovalerate | - |

| 4 | Branched-chain amino acid aminotransferase (BCAT) | ilvE | 2-Ketoisovalerate, Glutamate | L-Valine, α-Ketoglutarate | PLP |

Regulation of L-Valine Biosynthesis:

The L-valine biosynthesis pathway is primarily regulated through feedback inhibition of the first enzyme, acetohydroxyacid synthase (AHAS), by L-valine.[2] This allosteric regulation allows the cell to maintain homeostatic levels of valine and prevent its over-accumulation.

L-Phenylalanine Biosynthesis

L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway, which converts central carbon metabolites into chorismate. Chorismate is a key branch-point intermediate for the synthesis of all three aromatic amino acids. From chorismate, two primary routes lead to phenylalanine: the arogenate pathway and the phenylpyruvate pathway.[3]

Key Enzymes and Intermediates in L-Phenylalanine Biosynthesis (from Chorismate)

| Pathway | Step | Enzyme | Gene(s) (in E. coli) | Substrate(s) | Product(s) |

| Arogenate | 1 | Chorismate mutase/Prephenate aminotransferase | pheA | Chorismate, Glutamate | Arogenate, α-Ketoglutarate |

| 2 | Arogenate dehydratase | pheA | Arogenate | L-Phenylalanine | |

| Phenylpyruvate | 1 | Chorismate mutase/Prephenate dehydratase | pheA | Chorismate | Phenylpyruvate |

| 2 | Phenylalanine aminotransferase | tyrB | Phenylpyruvate, Glutamate | L-Phenylalanine, α-Ketoglutarate |

Regulation of L-Phenylalanine Biosynthesis:

The biosynthesis of L-phenylalanine is regulated by feedback inhibition of the bifunctional enzyme chorismate mutase/prephenate dehydratase by L-phenylalanine.[4] This ensures that the metabolic flux towards phenylalanine is controlled according to cellular demand.

Synthesis of the this compound Dipeptide

While the biosynthesis of individual amino acids is a fundamental cellular process, the direct synthesis of the dipeptide this compound is not a ubiquitous pathway. It is primarily achieved through specialized enzymatic systems in certain organisms or through in vitro chemoenzymatic methods.

Non-Ribosomal Peptide Synthetases (NRPS)

In some microorganisms, particularly bacteria and fungi, the synthesis of peptides can occur independently of ribosomes through the action of large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[5] These enzymatic assembly lines are capable of incorporating both proteinogenic and non-proteinogenic amino acids into peptide chains.[6]

An NRPS consists of modules, with each module responsible for the incorporation of one amino acid.[7] A typical module contains an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.[6] The synthesis of a this compound dipeptide via an NRPS would involve a two-module enzyme.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers an in vitro alternative for producing dipeptides with high stereoselectivity. This method often utilizes proteases, which normally hydrolyze peptide bonds, in reverse to catalyze their formation.[8] The reaction equilibrium can be shifted towards synthesis by using amino acid esters or amides as substrates and by controlling the reaction conditions, such as pH and the use of organic co-solvents.[9]

Quantitative Data on Chemoenzymatic Dipeptide Synthesis

The yield of chemoenzymatic synthesis can be high, often exceeding 90%, depending on the enzyme, substrates, and reaction conditions. For example, papain-catalyzed synthesis of N-carboxybenzyl-Gly-Phe-NH₂ from N-carboxybenzyl-Gly and Phe-NH₂ has been reported with yields up to 98.6%.[8]

| Enzyme | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Papain | N-Cbz-Gly | Phe-NH₂ | N-Cbz-Gly-Phe-NH₂ | 98.6 | [8] |

| Thermolysin | N-Cbz-Asp | Phe-OMe·HCl | N-Cbz-Asp-Phe-OMe | 95 | [8] |

| α-Chymotrypsin | N-Ac-Tyr-OEt | Gly-NH₂ | N-Ac-Tyr-Gly-NH₂ | 91 | [8] |

Experimental Protocols

Assay for Acetohydroxyacid Synthase (AHAS) Activity

This protocol is adapted for determining the activity of AHAS, the first enzyme in the valine biosynthesis pathway.

Materials:

-

Cell-free extract containing AHAS

-

Reaction buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM TPP, and 10 µM FAD

-

Substrate: 100 mM sodium pyruvate

-

Stopping solution: 6 M H₂SO₄

-

Color reagent A: 0.5% (w/v) creatine

-

Color reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh)

Procedure:

-

Prepare the reaction mixture by combining 400 µL of reaction buffer and 100 µL of 100 mM sodium pyruvate in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the cell-free extract.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 6 M H₂SO₄. This also catalyzes the decarboxylation of 2-acetolactate to acetoin (B143602).

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 500 µL of color reagent A and 500 µL of color reagent B.

-

Vortex and incubate at room temperature for 15 minutes to allow for color development.

-

Centrifuge at 12,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 525 nm.

-

A standard curve using known concentrations of acetoin should be prepared to quantify the amount of product formed.

Calculation: One unit of AHAS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

General Protocol for Chemoenzymatic Dipeptide Synthesis

This protocol outlines a general procedure for the synthesis of a dipeptide using a protease.

Materials:

-

Protease (e.g., papain, thermolysin)

-

N-protected amino acid ester (e.g., N-Cbz-Val-OEt)

-

Amino acid amide or ester (e.g., Phe-NH₂)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Organic co-solvent (e.g., acetonitrile, optional)

-

HPLC system for product analysis and purification

Procedure:

-

Dissolve the N-protected amino acid ester and the amino acid amide in the reaction buffer to the desired concentrations (e.g., 100 mM each). An organic co-solvent may be added to improve substrate solubility.

-

Equilibrate the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 40°C).

-

Initiate the reaction by adding the protease (e.g., 1 mg/mL).

-

Incubate the reaction with gentle agitation. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

When the reaction has reached completion (or equilibrium), stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation.

-

The dipeptide product can be purified from the reaction mixture using preparative HPLC.

-

The identity and purity of the product should be confirmed by mass spectrometry and NMR.

Conclusion

The synthesis of the this compound dipeptide is a multi-faceted process that relies on the foundational biosynthetic pathways of L-valine and L-phenylalanine. While a dedicated, universal pathway for direct this compound synthesis is not a feature of primary metabolism, specialized enzymatic systems like NRPSs in certain microorganisms can produce this and other dipeptides. For in vitro applications, chemoenzymatic methods provide a powerful and stereoselective route to this compound and other dipeptides. Understanding these different synthesis strategies is crucial for applications in metabolic engineering, synthetic biology, and the development of peptide-based therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteinases as catalysts in peptide synthesis [degruyterbrill.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Valyl-phenylalanine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural dipeptide Valyl-phenylalanine (Val-Phe), focusing on its natural occurrences, detailed methodologies for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways. While the presence of this compound is indicated in various protein-rich fermented and aged foods, quantitative data remains sparse in the current scientific literature. This guide consolidates available information to support further research and development.

Valyl-phenylalanine is a dipeptide formed from the amino acids L-valine and L-phenylalanine. Its natural occurrence is intrinsically linked to the proteolysis of proteins rich in these constituent amino acids. The primary mechanism for the release of this compound in natural sources is through enzymatic hydrolysis, which occurs extensively during food fermentation and aging processes.

Fermented Foods

Microbial fermentation is a key process for the generation of bioactive peptides from food proteins.[1][2][3][4][5] The proteolytic enzyme systems of various microorganisms, particularly Lactic Acid Bacteria (LAB) and Bacillus species, are responsible for breaking down complex proteins into smaller peptides and free amino acids.

-

Fermented Soybean Products: Soybeans are a rich source of proteins, glycinin and β-conglycinin, which serve as precursors for numerous peptides. Fermentation with strains like Bacillus subtilis has been shown to increase the content of free amino acids, including phenylalanine and valine, by up to 60-fold.[6] Studies on various fermented soybean products have identified a significant increase in hydrophobic amino acids upon fermentation, suggesting that this compound is likely generated.[7][8] A recent peptidomics study of fermented soybeans identified 714 native peptides, highlighting the vast potential of this source for novel bioactive compounds.[9]

-

Aged Cheese: The ripening of cheese is a prolonged process of proteolysis where milk proteins, primarily caseins, are broken down by enzymes from starter cultures, non-starter lactic acid bacteria (NSLAB), and rennet.[10] This process generates a complex mixture of peptides and free amino acids that contribute to the flavor and bioactivity of the final product. While specific quantification for this compound is not widely reported, studies on aged cheeses like Gouda and Cheddar have identified numerous peptides, including bitter peptides rich in hydrophobic amino acids like phenylalanine.[11][12][13] Given that both valine and phenylalanine are abundant in casein, it is highly probable that this compound is present in long-ripened cheeses.

Aged and Cured Meats

Similar to cheese ripening, the processing of dry-cured meats involves extensive enzymatic degradation of muscle proteins.

-

Dry-Cured Ham: Studies on Spanish dry-cured ham have explicitly confirmed the presence of Valyl-phenylalanine.[7] The extended curing process allows endogenous muscle proteases, such as calpains and cathepsins, as well as microbial enzymes, to hydrolyze myofibrillar and sarcoplasmic proteins, releasing a variety of small peptides. Research on low-salt dry-cured hams has successfully quantified other dipeptides, demonstrating the feasibility of identifying and measuring this compound in these products.[14]

Other Potential Sources

-

Insect Protein: Research has identified the tripeptide Ala-Val-Phe in protein hydrolysates from the insect Spodoptera littoralis. This tripeptide was found to be a precursor to this compound, which is released upon further hydrolysis by peptidases and exhibits potent biological activity.[1]

Quantitative Data Summary

Direct quantitative data for Valyl-phenylalanine in natural sources is limited. The following table summarizes the available information, highlighting sources where its presence has been confirmed or is strongly implied.

| Natural Source Category | Specific Product Example | Valyl-phenylalanine (this compound) Concentration | Method of Detection | Reference(s) |

| Aged & Cured Meats | Spanish Dry-Cured Ham | Detected, not quantified | MALDI-ToF Mass Spectrometry | [7] |

| Fermented Soybeans | General Fermented Soybeans | Presence strongly implied by high levels of free Val and Phe | HPLC | [6][7] |

| Aged Cheese | Gouda Cheese | Presence implied by high Val and Phe content in casein | HPLC | [10] |

| Insect Protein | Spodoptera littoralis Hydrolysate | Detected as a hydrolysis product of Ala-Val-Phe | Not specified | [1] |

Experimental Protocols

The following sections outline a generalized workflow for the extraction, identification, and quantification of Valyl-phenylalanine from a complex food matrix, based on methodologies reported in the literature for peptide analysis.

General Experimental Workflow Diagram```dot

Caption: this compound inhibition of the RAAS pathway.

Potential Antioxidant Activity

While direct studies on the antioxidant mechanism of this compound are limited, peptides containing hydrophobic amino acids like phenylalanine can exhibit antioxidant properties.

The antioxidant activity could be exerted through several mechanisms:

-

Radical Scavenging: The aromatic ring of the phenylalanine residue can donate a hydrogen atom to stabilize free radicals, such as DPPH or hydroxyl radicals, thus terminating radical chain reactions. [15]2. Metal Ion Chelation: The peptide structure may allow it to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. [16][17]

Caption: Proposed antioxidant mechanisms of this compound.

Bitter Taste Receptor Activation

Dipeptides and tripeptides, particularly those containing hydrophobic amino acids, are known to be primary contributors to the bitter taste of aged protein products.

This compound, due to its hydrophobic phenylalanine residue, likely interacts with human bitter taste receptors (TAS2Rs), such as TAS2R1 and TAS2R39, located on taste bud cells. [11][18]Binding of the bitter ligand to the G-protein coupled receptor (GPCR) initiates a signaling cascade involving the G-protein gustducin. This leads to the activation of phospholipase C-β2 (PLCβ2), production of inositol (B14025) triphosphate (IP₃), and subsequent release of intracellular calcium. The rise in Ca²⁺ opens TRPM5 channels, leading to cell depolarization and neurotransmitter release, which signals the perception of bitterness to the brain. [2]

Caption: Bitter taste receptor signaling pathway.

Conclusion

Valyl-phenylalanine is a bioactive dipeptide with significant potential, particularly as an antihypertensive agent through ACE inhibition. Its natural origins are primarily in protein-rich foods that have undergone extensive proteolysis, such as aged cheeses, dry-cured meats, and fermented soy products. While its presence is confirmed in some of these sources, a notable gap exists in the literature regarding its precise quantification across a broader range of foods. The methodologies for its analysis are well-established within the field of peptidomics, relying on LC-MS/MS for sensitive and specific quantification. Further research is warranted to fully elucidate the concentration of this compound in various natural matrices and to explore its other potential bioactivities, such as antioxidant effects and its interactions with cellular signaling pathways beyond taste and blood pressure regulation.

References

- 1. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. fitaudit.com [fitaudit.com]

- 6. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Soybean fermentation drives the production of native neuroprotective peptides based on a peptidomics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

An In-depth Technical Guide to the Enzymatic Degradation of L-Valyl-L-Phenylalanine (Val-Phe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valyl-L-Phenylalanine (Val-Phe) is a dipeptide of significant interest in various fields, including pharmacology and human metabolism.[1] Its biological activity and bioavailability are intrinsically linked to its stability and degradation profile in the presence of proteolytic enzymes. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, focusing on the primary enzymes involved, their mechanisms of action, and detailed experimental protocols for studying this process. While specific kinetic data for the direct enzymatic hydrolysis of this compound is not extensively available in the current literature, this guide compiles and presents kinetic parameters for closely related substrates to provide a comparative framework. The methodologies outlined herein are intended to equip researchers with the necessary tools to investigate the stability and degradation kinetics of this compound and similar dipeptides.

Introduction to the Enzymatic Degradation of this compound

The enzymatic degradation of peptides is a critical process in protein turnover, nutrient absorption, and the regulation of bioactive peptide signaling.[2] The dipeptide this compound, composed of L-valine and L-phenylalanine, is a product of protein catabolism and can be found in various biological matrices.[1] The susceptibility of the peptide bond between valine and phenylalanine to enzymatic cleavage determines its half-life and, consequently, its physiological effects.

The primary enzymes responsible for the degradation of short peptides like this compound are exopeptidases, which cleave peptide bonds from the ends of a peptide chain. Based on their substrate specificity, the most likely candidates for this compound hydrolysis are Carboxypeptidases and Aminopeptidases.

Primary Degrading Enzymes and Mechanisms

Carboxypeptidases

Carboxypeptidases are a class of metalloexopeptidases that catalyze the hydrolysis of the C-terminal peptide bond.[3]

-

Carboxypeptidase A (CPA) : This pancreatic enzyme displays a strong preference for C-terminal amino acids with aromatic or large aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan.[3][4] Given that this compound possesses a C-terminal phenylalanine, Carboxypeptidase A is a prime candidate for its degradation. The catalytic mechanism involves a zinc ion at the active site, which polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.[5]

Aminopeptidases

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of a peptide.[6]

-

Aminopeptidase (B13392206) N (APN/CD13) : This enzyme is a zinc-dependent metalloprotease with broad substrate specificity, preferentially cleaving neutral amino acids from the N-terminus.[6][7] Since this compound has an N-terminal valine, a neutral and hydrophobic amino acid, it is a potential substrate for APN. APN is a type II transmembrane protein found in a wide variety of tissues, playing a role in the metabolism of various bioactive peptides.[7]

Other Potential Enzymes

-

Dipeptidyl Peptidases (DPPs) : These enzymes cleave dipeptides from the N-terminus of a polypeptide chain. Dipeptidyl Peptidase IV (DPP-IV) is a well-characterized serine protease, but it typically shows high specificity for proline or alanine (B10760859) at the second position (P1), making it a less likely candidate for this compound cleavage.

The enzymatic degradation of this compound results in the liberation of its constituent amino acids, L-valine and L-phenylalanine.

Data Presentation: Comparative Enzyme Kinetics

Direct kinetic parameters (Km, kcat, Vmax) for the hydrolysis of this compound by specific enzymes are not well-documented in the scientific literature. However, to provide a useful reference for researchers, the following tables summarize the kinetic data for the hydrolysis of structurally related substrates by Carboxypeptidase A and Aminopeptidase N. This comparative data allows for an estimation of the potential efficiency of this compound degradation.

Table 1: Kinetic Parameters for the Hydrolysis of Various Substrates by Carboxypeptidase A

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source |

| Carbobenzoxyglycyl-L-phenylalanine | 0.43 | 98 | 2.3 x 10⁵ | Bovine Pancreas |

| Benzoylglycyl-L-phenylalanine | 1.1 | 138 | 1.3 x 10⁵ | Bovine Pancreas |

| Hippuryl-DL-β-phenyllactic acid | 0.1 | 300 | 3.0 x 10⁶ | Bovine Pancreas |

Data compiled from sources focusing on Carboxypeptidase A kinetics with C-terminal phenylalanine substrates.[5]

Table 2: Kinetic Parameters for the Hydrolysis of Various N-terminal Amino Acid Derivatives by Aminopeptidase N

| Substrate (X-pNA) | Relative Activity (%) |

| Ala-pNA | 100 |

| Leu-pNA | 80 |

| Arg-pNA | 60 |

| Met-pNA | 55 |

| Lys-pNA | 45 |

| Phe-pNA | 30 |

| Val-pNA | 20 |

| His-pNA | 15 |

| Gly-pNA | 10 |

Data adapted from studies on the substrate specificity of Aminopeptidase N, showing relative hydrolysis rates of different aminoacyl-p-nitroanilides.[4]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro enzymatic degradation assay of this compound, followed by quantitative analysis of the degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Enzymatic Degradation Assay

Objective: To determine the rate of this compound degradation by a specific peptidase (e.g., Carboxypeptidase A or Aminopeptidase N) and to calculate kinetic parameters.

Materials:

-

L-Valyl-L-Phenylalanine (this compound) substrate

-

Purified enzyme (e.g., bovine pancreatic Carboxypeptidase A, porcine kidney Aminopeptidase N)

-

Enzyme-specific assay buffer (e.g., for CPA: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl; for APN: 50 mM Tris-HCl, pH 7.4)

-

Reaction quenching solution (e.g., 10% Trichloroacetic acid (TCA) or ice-cold methanol)

-

Thermomixer or water bath

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Substrate and Enzyme Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined based on the enzyme's specific activity.

-

-

Enzyme Kinetics Assay:

-

Set up a series of reactions with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).

-

Pre-incubate the substrate solutions at the optimal temperature for the enzyme (typically 37°C).

-

Initiate the reaction by adding a fixed amount of the enzyme to each substrate solution. The final reaction volume should be consistent (e.g., 100 µL).

-

At specific time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity by denaturing the enzyme.

-

Include a control reaction with no enzyme to account for any non-enzymatic degradation of the substrate.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the quenched reaction samples to pellet the precipitated protein (enzyme).

-

Collect the supernatant, which contains the remaining this compound and the degradation products (Valine and Phenylalanine).

-

The samples may need to be further diluted with the initial mobile phase of the LC-MS/MS method.

-

Quantitative Analysis by LC-MS/MS

Objective: To quantify the concentration of this compound, Valine, and Phenylalanine in the reaction samples over time.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

Materials:

-

Analytical standards for this compound, Valine, and Phenylalanine

-

Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled Valine and Phenylalanine) for accurate quantification

-

LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

-

A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

-

Method Development:

-

Optimize the chromatographic conditions (mobile phase composition, gradient, flow rate, and column temperature) to achieve good separation of this compound, Valine, and Phenylalanine.

-

Optimize the mass spectrometer parameters (ionization mode, precursor and product ions for Multiple Reaction Monitoring - MRM, collision energy, etc.) for sensitive and specific detection of each analyte and internal standard.

-

-

Sample Analysis:

-

Prepare a calibration curve using the analytical standards of known concentrations.

-

Add a fixed amount of the internal standards to all samples, calibrators, and quality controls.

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of this compound, Valine, and Phenylalanine in each sample using the calibration curve.

-

Plot the concentration of this compound remaining over time to determine the initial reaction velocity for each substrate concentration.

-

Use non-linear regression analysis of the initial velocities versus substrate concentrations (e.g., using the Michaelis-Menten equation in software like GraphPad Prism) to determine the kinetic parameters Km and Vmax. The catalytic constant, kcat, can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations

Enzymatic Degradation Pathway of this compound

Experimental Workflow for In Vitro Degradation Assay

Generalized Dipeptide Signaling Pathway

Conclusion

The enzymatic degradation of L-Valyl-L-Phenylalanine is a fundamental process that dictates its biological fate. While Carboxypeptidase A and Aminopeptidase N are the most probable enzymes responsible for its hydrolysis, a lack of direct kinetic studies necessitates further research to fully characterize this process. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to undertake such investigations. A thorough understanding of the enzymatic stability of this compound will be invaluable for its application in drug development and for elucidating its role in human physiology.

References

- 1. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure and main functions of aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

Val-Phe Interaction with Protein Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Val-Phe, composed of the amino acids L-valine and L-phenylalanine, is a subject of growing interest in the fields of biochemistry and pharmacology. As a product of protein digestion and a component of various bioactive peptides, its interactions with protein receptors are crucial for understanding its physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound and related compounds with key protein receptors, focusing on the Calcium-Sensing Receptor (CaSR) and bitter taste receptors. It also delves into the associated signaling pathways and provides detailed experimental protocols for further investigation.

Core Interactions and Signaling Pathways

Interaction with the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and the secretion of various hormones. Emerging evidence suggests that dipeptides and amino acids can modulate CaSR activity.

Studies have demonstrated that peptides containing the this compound motif can stimulate the secretion of important gastrointestinal hormones. Specifically, γ-glutamyl-valyl-phenylalanine (γ-Glu-Val-Phe) has been shown to trigger the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by activating the CaSR[1]. This effect is observed in the millimolar concentration range.

| Compound | Receptor | Effect | Effective Concentration |

| γ-Glu-Val-Phe | CaSR | Stimulation of CCK and GLP-1 secretion | 2.5 - 10 mM |

| L-Phenylalanine (in the presence of Ca²⁺) | CaSR | Positive allosteric modulation | EC₅₀ ≈ 5.5 mM |

Upon activation by agonists or positive allosteric modulators like L-phenylalanine, the CaSR initiates a complex downstream signaling cascade. The receptor can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, Gαs, and Gα12/13. The canonical pathway involves the activation of phospholipase C (PLC) by Gαq/11, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in the stimulation of hormone secretion from enteroendocrine cells.

References

An In-depth Technical Guide to Structural Analogs of Valyl-phenylalanine for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valyl-phenylalanine (Val-Phe) is a dipeptide composed of the amino acids valine and phenylalanine. This simple dipeptide core serves as a foundational scaffold in the design of peptidomimetics and other structural analogs for therapeutic applications. The inherent biological activities of peptides, coupled with their high specificity and potency, make them attractive candidates for drug development. However, native peptides often suffer from poor metabolic stability, low oral bioavailability, and rapid clearance. The development of structural analogs of this compound aims to overcome these limitations while retaining or enhancing the desired biological activity.

This technical guide provides a comprehensive overview of the core principles behind the design, synthesis, and evaluation of this compound analogs. It summarizes key quantitative structure-activity relationship (QSAR) data, details essential experimental protocols, and visualizes relevant pathways and workflows to aid researchers in the field of drug discovery. The focus is on providing a practical and in-depth resource for professionals engaged in the development of novel therapeutics based on the this compound scaffold.

Data Presentation: Quantitative Structure-Activity Relationships

The biological activity of Valyl-phenylalanine analogs is highly dependent on their specific structural modifications. While a comprehensive dataset comparing a wide range of analogs against a single target is not available in the public domain, this section compiles and presents quantitative data from various studies to illustrate key structure-activity relationships. The primary therapeutic areas where this compound analogs have been explored include enzyme inhibition (e.g., Dipeptidyl Peptidase IV and Angiotensin-Converting Enzyme) and antimicrobial activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[1] The active site of DPP-IV has distinct subsites (S1, S2, etc.) that accommodate the side chains of peptide substrates.[1] While DPP-IV has a preference for proline at the P1 position, other hydrophobic and aromatic residues like phenylalanine can be accommodated.[1] The valine residue can interact with the S2 subsite.[1]

Table 1: Inhibitory Activity of Representative Tripeptide Analogs against DPP-IV

| Peptide Sequence | Modification from this compound Core | IC50 (µM) | Notes |

| Ile-Pro-Ile | - | 6.8 | Demonstrates the potency of proline-containing dipeptides. |

| Val-Pro-Val | - | 12.5 | Similar to Ile-Pro-Ile, highlighting the importance of the proline residue. |

| Ala-Val-Phe | N-terminal Ala addition | Inactive | Suggests that modifications at the N-terminus can significantly impact activity.[2] |

| This compound | Core Dipeptide | Potent Inhibitor | More potent in vitro ACE inhibitor than Ala-Val-Phe.[2] |

The key takeaway is that the hydrophobicity and aromaticity of the Val and Phe residues provide a core that can be systematically modified to probe interactions with the S1 and S2 subsites of DPP-IV.[1]

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension.

Table 2: ACE Inhibitory Activity of this compound and Related Peptides

| Peptide Sequence | Modification | IC50 (µM) | In Vivo Activity |

| Ala-Val-Phe | N-terminal Ala addition | Inactive in vitro | Significant decrease in blood pressure in SHR |

| This compound | Core Dipeptide | Potent in vitro inhibitor | Significant decrease in blood pressure in SHR |

SHR: Spontaneously Hypertensive Rats. Data from a study evaluating peptides from insect protein.[2]

This data suggests that while Ala-Val-Phe is inactive in vitro, it may act as a prodrug, being hydrolyzed in vivo to the active this compound dipeptide.[2]

Antimicrobial Activity

Certain peptide analogs containing Val and Phe residues have been investigated for their antimicrobial properties. Piscidin-1 is an antimicrobial peptide with a phenylalanine-rich N-terminus.[3]

Table 3: Antimicrobial Activity of Piscidin-1 Analogs

| Peptide | Modification from Piscidin-1 | Average MIC (µM) |

| Piscidin-1 | - | 1.5 |

| Pis-V10K | Val10 substituted with Lys | 1.6 |

MIC: Minimum Inhibitory Concentration. Data from a study on the role of phenylalanine and valine residues in the antimicrobial activity of piscidin-1.[3]

These results indicate that specific substitutions can be made to the peptide backbone without significantly compromising antimicrobial activity, potentially allowing for the optimization of other properties like cytotoxicity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of Valyl-phenylalanine analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes the manual synthesis of a simple this compound dipeptide using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-Phe-OH

-

Fmoc-Val-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection (First Amino Acid): Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the First Amino Acid (Phe):

-

Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly attached Phenylalanine.

-

Coupling of the Second Amino Acid (Val): Repeat step 3 using Fmoc-Val-OH.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Gradient Elution:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the sample.

-

Apply a linear gradient of 5% to 65% Solvent B over 30 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Lyophilization: Lyophilize the collected fractions to obtain the pure peptide.

Structural Characterization

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infuse it into the mass spectrometer.

-

Analysis: Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: 1D ¹H NMR and 2D correlation spectroscopy (COSY, TOCSY, NOESY).

-

Procedure: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer.

-

Analysis: Assign the proton resonances to specific amino acid residues and confirm the sequence and stereochemistry. NOESY spectra can provide information about the peptide's conformation in solution.

DPP-IV Inhibition Assay

Materials:

-

Recombinant human DPP-IV

-

Fluorogenic substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin)

-

Assay buffer: Tris-HCl buffer, pH 7.5

-

Synthesized this compound analogs (inhibitors)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound analogs in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme solution to each well.

-

Add the different concentrations of the this compound analogs to the wells and pre-incubate for 15 minutes at 37°C.[1]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[1]

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.[1]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.[1]

-

Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and evaluation of Valyl-phenylalanine analogs.

Caption: Simplified signaling pathway of DPP-IV inhibition by Valyl-phenylalanine analogs.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Bioactive Dipeptide: A Technical Guide to the Discovery and History of Valyl-Phenylalanine (Val-Phe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-Phenylalanine (Val-Phe) is a dipeptide composed of the amino acids L-valine and L-phenylalanine. While the precise moment of its initial synthesis is not prominently documented in historical scientific literature, its existence is a direct result of the foundational advancements in peptide chemistry during the 20th century. Initially likely studied as a simple dipeptide model, this compound has more recently emerged as a molecule of significant interest due to its biological activities, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE) and its implications for cardiovascular health. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, the key discoveries related to its biological function, detailed experimental protocols for its characterization, and its sensory properties.

Historical Context: The Synthesis of a Dipeptide

The story of this compound's discovery is intertwined with the broader history of peptide chemistry. While a singular "discovery" paper for this specific dipeptide is not readily apparent, its synthesis became feasible with the development of groundbreaking techniques in the mid-20th century.

Solid-Phase Peptide Synthesis (SPPS)

The most significant advancement enabling the routine synthesis of peptides like this compound was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. This method revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid polymer resin and sequentially adding protected amino acids.

Generalized Experimental Protocol for Solid-Phase Synthesis of this compound:

-

Resin Preparation: A chloromethylated polystyrene resin is typically used as the solid support.

-

Attachment of the First Amino Acid (Phenylalanine): The C-terminal amino acid, Boc-protected L-phenylalanine (Boc-Phe-OH), is esterified to the resin. This is often achieved by reacting the cesium salt of the protected amino acid with the resin.

-

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group of phenylalanine is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Coupling of the Second Amino Acid (Valine): The next amino acid, Boc-protected L-valine (Boc-Val-OH), is activated and coupled to the free amino group of the resin-bound phenylalanine. A common coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC).

-

Cleavage from the Resin: The completed dipeptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail. This step also removes the final N-terminal Boc group.

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

In parallel with chemical synthesis, enzymatic methods for peptide bond formation were also explored. Proteases, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or aqueous-organic mixtures with a low water content) to catalyze the formation of peptide bonds. Enzymes like thermolysin and chymotrypsin (B1334515) have been used for such purposes.

Conceptual Experimental Protocol for Enzymatic Synthesis of this compound:

-